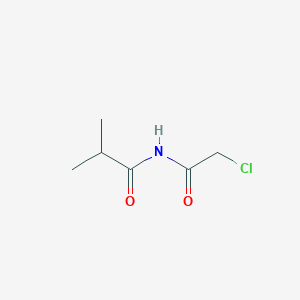

2-Chloro-N-isobutyryl-acetamide

Description

2-Chloro-N-isobutyryl-acetamide is a chloroacetamide derivative characterized by a chloro-substituted acetamide backbone and an isobutyryl (2-methylpropanoyl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched acyl chain, which influences its solubility and biological interactions. The compound is synthesized via nucleophilic substitution, typically by reacting chloroacetyl chloride with isobutyrylamine or through multi-step functionalization of acetamide precursors. Its applications span medicinal chemistry and agrochemical research, though specific biological activities remain less documented compared to structurally related analogs .

Propriétés

IUPAC Name |

N-(2-chloroacetyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-4(2)6(10)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABQJKXFVJZIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isobutyryl-acetamide typically involves the reaction of 2-methylpropanamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropanamide+chloroacetyl chloride→2-Chloro-N-isobutyryl-acetamide+HCl

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-isobutyryl-acetamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-N-isobutyryl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new amide derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanamide and chloroacetic acid.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dichloromethane.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: New amide derivatives.

Hydrolysis: 2-methylpropanamide and chloroacetic acid.

Reduction: Corresponding amine.

Applications De Recherche Scientifique

Chemistry: 2-Chloro-N-isobutyryl-acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and peptides.

Biology: In biological research, this compound can be used to modify peptides and proteins, enabling the study of protein-protein interactions and enzyme mechanisms.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-isobutyryl-acetamide depends on its specific application. In general, the chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.

Comparaison Avec Des Composés Similaires

Substituent-Driven Variations

a. N-Alkyl/Aryl Substitutions

- 2-Chloro-N-alkyl/aryl Acetamides (e.g., 2e, 2f): Compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) feature bulky trichloroethyl and aromatic substituents. IR and NMR data confirm the presence of C=O (1680–1700 cm⁻¹) and NH (3300 cm⁻¹) groups, similar to the target compound .

b. Heterocyclic Derivatives

- Such derivatives are often explored as kinase inhibitors or antimicrobial agents .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

The thiazole ring enables hydrogen bonding (N–H⋯N interactions) and coordination chemistry, making it suitable for metal-organic frameworks or antibacterial applications .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| 2-Chloro-N-isobutyryl-acetamide | C₆H₁₀ClNO₂ | Isobutyryl (branched acyl) | Moderate lipophilicity, amorphous solid |

| 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide | C₁₁H₂₀ClNO | Cyclohexyl, isopropyl | High steric hindrance, low solubility |

| 2-Chloro-N-(2-(2-chlorobenzoyl)phenyl)acetamide | C₁₅H₁₀Cl₃NO₂ | Trichlorophenyl, benzoyl | High molar mass (342.6 g/mol), crystalline |

Key Observations :

- Lipophilicity : Branched chains (isobutyryl) increase lipophilicity compared to linear alkyl groups, enhancing membrane permeability.

- Steric Effects : Bulky substituents (e.g., cyclohexyl in CAS 32322-31-9) reduce reactivity in nucleophilic substitution reactions .

- Crystallinity : Aromatic and halogen-rich derivatives (e.g., 2e, ) often form stable crystals due to intermolecular halogen bonding .

Reactivity Trends

- Electrophilic Chlorine : The chloro group at the α-position is reactive in nucleophilic substitutions (e.g., SN2 with thiols or amines).

- Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit slower hydrolysis due to reduced electrophilicity .

Activité Biologique

2-Chloro-N-isobutyryl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C6H10ClNO2

- Molecular Weight : 163.6 g/mol

The compound features a chloro substituent and an isobutyryl group attached to the acetamide, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-Chloro-N-isobutyryl-acetamide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Analgesic Effects

Recent studies have evaluated the analgesic activity of derivatives related to 2-Chloro-N-isobutyryl-acetamide. For instance, compounds synthesized based on this structure showed promising results in reducing pain in animal models, comparable to established analgesics like diclofenac sodium .

The biological activity of 2-Chloro-N-isobutyryl-acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation .

- Cell Signaling Modulation : It may interact with cellular receptors, altering signaling pathways that lead to reduced cell proliferation in cancer cells .

- Induction of Apoptosis : By triggering apoptotic pathways, the compound can induce cell death in malignant cells.

Study on Antimicrobial Activity

A study conducted by Evans et al. (1987) reported that derivatives of acetamides possess significant antimicrobial properties. The investigation found that 2-Chloro-N-isobutyryl-acetamide effectively inhibited the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Analgesic Activity Evaluation

In a study assessing the analgesic potential of synthesized derivatives, one compound exhibited significant pain relief in hot plate tests compared to standard analgesics. This suggests that modifications to the acetamide structure can enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.